molecular formula C7H15NO B6153225 2-amino-3-methylcyclohexan-1-ol, Mixture of diastereomers CAS No. 874527-42-1

2-amino-3-methylcyclohexan-1-ol, Mixture of diastereomers

Cat. No.: B6153225
CAS No.: 874527-42-1
M. Wt: 129.2
InChI Key:
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Description

2-amino-3-methylcyclohexan-1-ol, a mixture of diastereomers, is a compound with the molecular formula C7H15NO. It is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a cyclohexane ring. This compound is notable for its stereoisomerism, where different spatial arrangements of atoms lead to distinct diastereomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-methylcyclohexan-1-ol can be achieved through various methods. One common approach involves the reduction of 2-amino-3-methylcyclohexanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or nitrile precursors. The process is optimized for high yield and purity, often employing catalysts like palladium on carbon or Raney nickel. Reaction conditions are carefully monitored to ensure the desired diastereomeric mixture is obtained .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-methylcyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-3-methylcyclohexan-1-ol is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 2-amino-3-methylcyclohexan-1-ol exerts its effects involves interactions with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-methylcyclohexanol
  • 2-amino-4-methylcyclohexanol
  • 2-amino-3-ethylcyclohexanol

Uniqueness

2-amino-3-methylcyclohexan-1-ol is unique due to its specific arrangement of functional groups and the presence of diastereomers. This stereoisomerism can lead to different physical and chemical properties, making it a valuable compound for various applications .

Properties

CAS No.

874527-42-1

Molecular Formula

C7H15NO

Molecular Weight

129.2

Purity

95

Origin of Product

United States

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